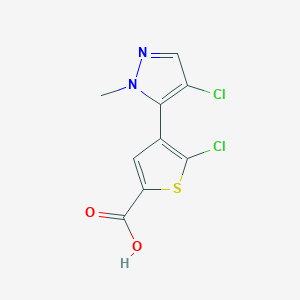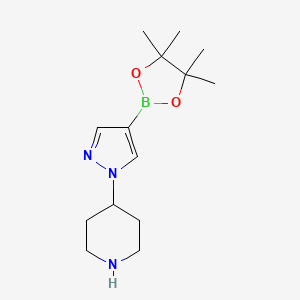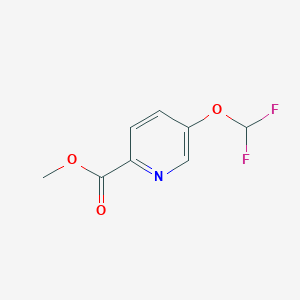
3-(2,6-Difluorophenyl)aniline
Vue d'ensemble
Description
“3-(2,6-Difluorophenyl)aniline” is a fluorinated aniline compound used in various fields of research and industry, such as pharmaceuticals, agrochemicals, and materials science. It is an important chemical in the synthesis technology for high-efficiency insecticide .
Synthesis Analysis
The synthesis of “this compound” involves various analytical and spectroscopic techniques .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H9F2N, and it has a molecular weight of 205.21 g/mol . The InChI code is 1S/C12H9F2N/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7H,15H2 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various steps. For instance, it has been used in the synthesis of 2,4-di- tert -butyl-6- [ (2,5-difluorophenyl)iminomethyl]phenol .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The density is 1.199 g/mL at 25 °C .
Applications De Recherche Scientifique
Enhanced Electrochemical CO2 Reduction
A study by Talukdar et al. (2020) focused on the development of rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, aiming at enhanced electrochemical reduction of CO2. The aniline moieties in these complexes contributed to superior catalytic performance compared to benchmarks, highlighting the role of such derivatives in advancing CO2 reduction technologies (Talukdar et al., 2020).
Spectroscopic and Theoretical Investigations
Ceylan et al. (2016) synthesized and characterized 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, providing insights into its crystal structure and electronic properties through spectroscopic and theoretical analysis. This research contributes to understanding the molecular geometry and electronic absorption spectra, demonstrating the chemical's utility in material science and molecular engineering (Ceylan et al., 2016).
Electroluminescence Application
Research by Vezzu et al. (2010) on highly luminescent tetradentate bis-cyclometalated platinum complexes, including derivatives of aniline, showcased their potential in electroluminescence applications. These complexes exhibited significant emission efficiency, covering a broad spectrum from blue to red, which is critical for the development of organic light-emitting diode (OLED) devices (Vezzu et al., 2010).
Charge-Transfer Effects in Electrocatalysts
Bates et al. (2016) explored Ni–Fe and Ni–Fe–Co mixed-metal oxide films as electrocatalysts for the oxygen evolution reaction, utilizing aniline as a capping agent to enhance surface area and mass activity. This study provides valuable insights into optimizing electrocatalyst morphology for improved energy conversion efficiency (Bates et al., 2016).
Chemoselective Hydrogenation of Nitroarenes
Wei et al. (2014) reported on FeOx-supported platinum single-atom structures for the chemoselective hydrogenation of nitroarenes to anilines, emphasizing the high activity and selectivity of these catalysts. This advancement is crucial for producing anilines, a key intermediate in various industrial processes (Wei et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,6-difluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVXSZWXTXUFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



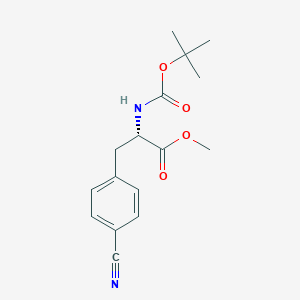
![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)



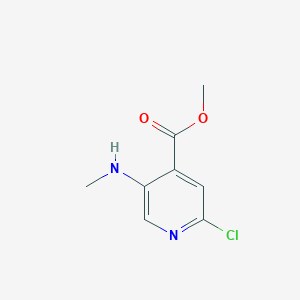
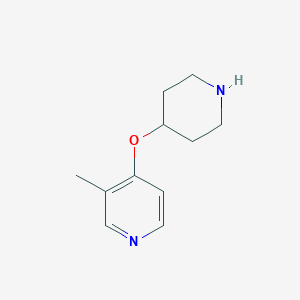

![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)
